N-(2-chloro-4-methylphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2-chloro-4-methylphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H19Cl2N3O2S2 and its molecular weight is 504.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Researchers have synthesized a series of novel thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to N-(2-chloro-4-methylphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and evaluated their antitumor activities. These compounds showed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), demonstrating potential as therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
The crystal structure of compounds similar to this compound has been determined, revealing interesting conformational details about the molecule. These studies provide insights into the molecular geometry, including the folded conformation around the methylene C atom and intramolecular hydrogen bonding, which could influence the compound's biological activity and interaction with biological targets (Subasri et al., 2016).
Antifolate and Antibacterial Potential
Compounds structurally related to this compound have been synthesized and investigated as potential inhibitors of thymidylate synthase (TS), displaying antitumor and antibacterial properties. This research suggests the potential of these compounds in developing new therapeutics for treating bacterial infections and cancer (Gangjee et al., 1996).
Vibrational Spectroscopic Analysis
The vibrational spectroscopic signatures of compounds similar to this compound have been characterized using Raman and Fourier transform infrared spectroscopy. These studies are essential for understanding the stereo-electronic interactions leading to the stability of such compounds, which can aid in the design of more effective drug molecules (Jenepha Mary et al., 2022).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-[2-(4-chlorophenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O2S2/c1-14-2-7-18(17(25)12-14)26-20(29)13-32-23-27-19-9-11-31-21(19)22(30)28(23)10-8-15-3-5-16(24)6-4-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQALVPAWRZVVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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